N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

Description

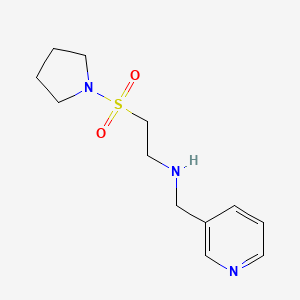

Chemical Structure: The compound N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine (CAS: Not explicitly listed in evidence) is a secondary amine featuring two key functional groups:

- A pyridin-3-ylmethyl group attached to the amine nitrogen.

- A pyrrolidin-1-ylsulfonyl substituent on the ethanamine backbone.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c16-18(17,15-7-1-2-8-15)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNKULDUBBRGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601198333 | |

| Record name | N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-47-0 | |

| Record name | N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine typically involves the reaction of pyridine derivatives with sulfonyl chlorides and amines. One common method includes:

Starting Materials: Pyridine-3-methanol, pyrrolidine, and sulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: Pyridine-3-methanol is first converted to its corresponding sulfonyl chloride derivative. This intermediate is then reacted with pyrrolidine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridine, including N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine, exhibit antimicrobial properties. Specifically, studies have shown that compounds with similar structures can be effective against pathogens like Mycobacterium tuberculosis. The presence of the pyridine ring is crucial for this activity, as it facilitates interactions with bacterial enzymes and receptors.

Case Study Example :

A study synthesized several pyridine derivatives and tested them against M. tuberculosis, revealing some compounds with IC50 values in the low micromolar range, suggesting a promising avenue for further development as anti-tubercular agents.

Drug Discovery

The compound's unique combination of functional groups makes it a candidate for drug discovery. The pyrrolidine ring is particularly valuable in medicinal chemistry due to its ability to influence the stereochemistry and pharmacokinetics of drug candidates.

Synthesis Methods :

Various synthetic routes have been explored for creating this compound, including:

- Amide bond formation

- Aromatic substitution reactions

These methods have been optimized to yield high-purity products suitable for biological testing .

Interaction Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance (SPR) are used to elucidate the mechanism of action and optimize the compound's efficacy.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridine and pyrrolidine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

n-(Cyclohexylmethyl)-4-methylpyridin-3-amine

Key Features :

- Pyridine substituent : 4-methylpyridin-3-yl group.

- Secondary amine : Cyclohexylmethyl group instead of a sulfonamide-linked pyrrolidine.

Comparison :

Insights: Both compounds share a pyridine-based substituent but differ in backbone complexity.

N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine dihydrochloride

Key Features :

Comparison :

Insights :

The indole derivative’s aromatic system and salt form may enhance bioavailability or binding affinity to serotonin receptors, unlike the target compound’s sulfonamide group, which could favor interactions with enzymes or transporters.

NBOMe Series (e.g., 25I-NBOMe)

Key Features :

Comparison :

| Property | Target Compound | 25I-NBOMe |

|---|---|---|

| Backbone | Ethanamine | Phenethylamine |

| Aromatic Substituents | Pyridine | 4-Iodo-2,5-dimethoxyphenyl |

| Pharmacology | Not reported | Psychedelic, high toxicity |

Insights: Unlike the hallucinogenic NBOMe compounds, the target compound lacks the dimethoxyaryl group critical for 5-HT2A activation, suggesting divergent pharmacological profiles.

Biological Activity

N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring , a pyrrolidine ring , and a sulfonyl group . Its molecular formula is with a molecular weight of 269.37 g/mol .

Synthesis Methodology

The synthesis typically involves:

- Starting Materials : Pyridine-3-methanol, pyrrolidine, and sulfonyl chloride.

- Reaction Conditions : Conducted in organic solvents like dichloromethane or tetrahydrofuran under inert atmospheres to prevent oxidation.

- Procedure : Conversion of pyridine-3-methanol to its sulfonyl chloride derivative, followed by reaction with pyrrolidine to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group enhances binding affinity through strong interactions with active sites, while the pyridine and pyrrolidine rings contribute to specificity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been explored for anti-inflammatory effects, potentially modulating inflammatory pathways by inhibiting pro-inflammatory cytokine production .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties, although detailed studies are necessary to elucidate its mechanisms and effectiveness against specific cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains; potential for drug development. |

| Anti-inflammatory | Inhibits cytokine production; reduces inflammation in cellular models. |

| Antitumor | Preliminary antitumor activity noted; further research required. |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of similar compounds, it was found that derivatives with sulfonamide groups demonstrated enhanced activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that this compound could be a candidate for further exploration in combating antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.